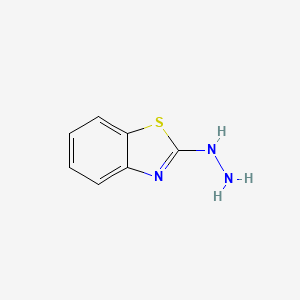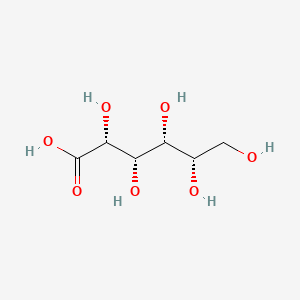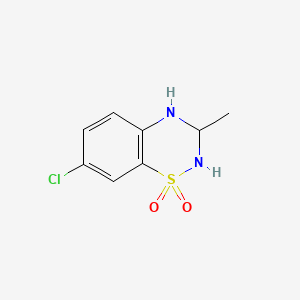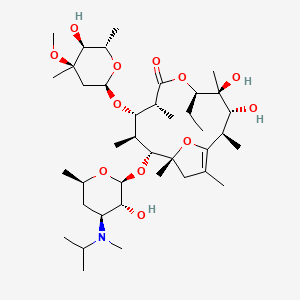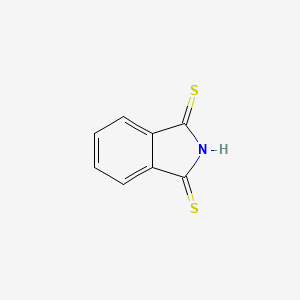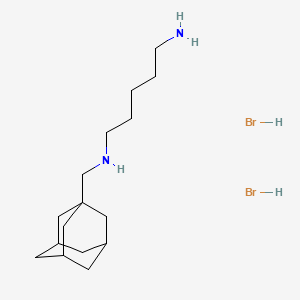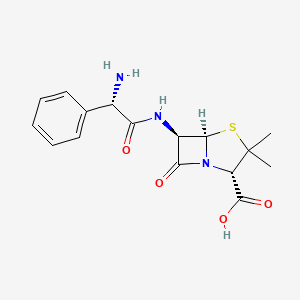
L-Ampicilline
Vue d'ensemble
Description
L-Ampicillin is a semisynthetic antibiotic belonging to the aminopenicillin class of the penicillin family. It is widely used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, meningitis, salmonellosis, and endocarditis. L-Ampicillin is known for its broad-spectrum activity against both gram-positive and gram-negative bacteria .
Applications De Recherche Scientifique
L-Ampicillin has numerous applications in scientific research, including:
Chemistry: Used as a model compound for studying beta-lactam antibiotics and their interactions with enzymes.
Biology: Employed in microbiology to study bacterial resistance mechanisms and the effects of antibiotics on bacterial growth.
Medicine: Widely used in clinical settings to treat bacterial infections and as a prophylactic agent in surgeries to prevent infections.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations and in quality control processes to ensure the efficacy of antibiotic products .
Mécanisme D'action
Target of Action
L-Ampicillin, a semi-synthetic derivative of penicillin, primarily targets the Penicillin-Binding Proteins (PBPs) present in the bacterial cell wall . PBPs are crucial for the cross-linking of peptidoglycan chains, which are essential components of the bacterial cell wall .
Mode of Action
L-Ampicillin exerts its bactericidal effects by inhibiting bacterial cell wall synthesis . It binds to the PBPs, preventing the cross-linking of peptidoglycan chains . This inhibition results in weakened cell walls and eventual lysis (breakdown) of bacteria .
Biochemical Pathways
The primary biochemical pathway affected by L-Ampicillin is the synthesis of the bacterial cell wall . By binding to PBPs, L-Ampicillin disrupts the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This disruption leads to the weakening of the cell wall and ultimately, bacterial cell death .
Pharmacokinetics
The pharmacokinetics of L-Ampicillin involves its absorption, distribution, metabolism, and excretion (ADME). After oral administration, about 50% of the drug is absorbed . The drug is distributed into the bile and penetrates the cerebrospinal fluid only when the meninges are inflamed . About 90% of the drug is excreted unchanged in the urine within 24 hours . The elimination half-life of L-Ampicillin is approximately 1 to 1.8 hours .
Result of Action
The result of L-Ampicillin’s action is the effective treatment of a variety of infections caused by gram-positive and gram-negative bacteria, as well as some anaerobes . These include respiratory tract infections, urinary tract infections, skin and soft tissue infections, gastrointestinal infections, meningitis, and septicemia .
Action Environment
The action of L-Ampicillin can be influenced by various environmental factors. For instance, the presence of beta-lactamases in the bacterial environment can degrade L-Ampicillin, rendering it ineffective . L-ampicillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases . This stability enhances its efficacy and broad-spectrum activity.
Analyse Biochimique
Biochemical Properties
L-Ampicillin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with penicillin-binding proteins (PBPs), which are essential for the synthesis of the bacterial cell wall .
Cellular Effects
L-Ampicillin has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of the bacterial cell wall, leading to cell lysis and death . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of L-Ampicillin involves binding to PBPs, inhibiting their activity, and thereby preventing the synthesis of the bacterial cell wall . This leads to changes in gene expression and ultimately results in bacterial cell death.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Ampicillin can change over time. For instance, studies have shown that the response of bacteria to L-Ampicillin can change after 60 and 90 minutes of treatment . Information on the product’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Metabolic Pathways
L-Ampicillin is involved in various metabolic pathways. It interacts with enzymes such as PBPs and can affect metabolic flux or metabolite levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: L-Ampicillin is synthesized through the amidation of 6-aminopenicillanic acid with D-phenylglycine methyl ester. The reaction typically involves the use of a base such as potassium carbonate and is carried out in an organic solvent like dichloromethane. The reaction conditions include maintaining a temperature range of 0-5°C to ensure the stability of the reactants and products .
Industrial Production Methods: Industrial production of L-Ampicillin involves the enzymatic synthesis route, which is preferred due to its high selectivity and reduced by-product formation. This method uses enzymes to catalyze the condensation of 6-aminopenicillanic acid with D-phenylglycine methyl ester, resulting in higher yields and purity compared to traditional chemical methods .
Analyse Des Réactions Chimiques
Types of Reactions: L-Ampicillin undergoes various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, L-Ampicillin can hydrolyze to form penicilloic acid.
Oxidation: L-Ampicillin can be oxidized to form sulfoxides and sulfones.
Substitution: Nucleophilic substitution reactions can occur at the amide or carboxyl groups.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: Penicilloic acid.
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted ampicillin derivatives.
Comparaison Avec Des Composés Similaires
L-Ampicillin is often compared with other beta-lactam antibiotics such as:
Amoxicillin: Similar in structure but has a hydroxyl group on the phenyl ring, making it more effective against certain bacteria.
Carbenicillin: Contains a carboxyl group, making it more stable in acidic conditions and more effective in large-scale cultures.
Penicillin G: The natural form of penicillin, less effective against gram-negative bacteria compared to L-Ampicillin .
L-Ampicillin’s broad-spectrum activity and stability in acidic conditions make it a unique and valuable antibiotic in both clinical and research settings.
Propriétés
IUPAC Name |
(2S,5R,6R)-6-[[(2S)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t9-,10+,11-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVKUERGKIZMTKX-BBGACYKPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@H](C3=CC=CC=C3)N)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40172992 | |
| Record name | Ampicillin, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19379-33-0 | |
| Record name | L-(+)-Ampicillin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19379-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-(+)-Ampicillin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019379330 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ampicillin, L- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40172992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AMPICILLIN, L- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SFV84J2559 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


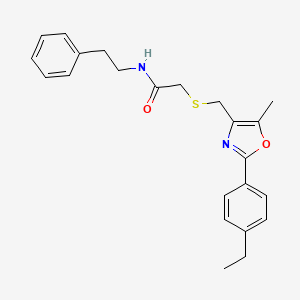
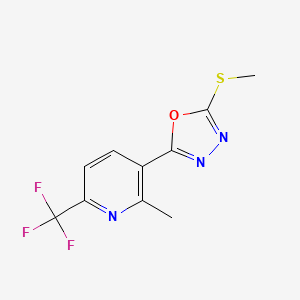
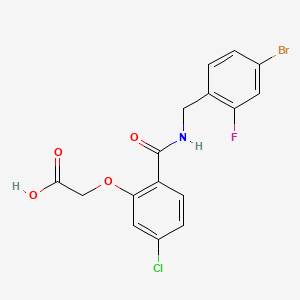
![10-(2-Chloro-6-fluorobenzyl)-8-(4-methylpiperazine-1-carbonyl)dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B1674374.png)

